Cas no 1596670-09-5 (1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate)

1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate is a brominated quinoline derivative featuring a tert-butyl carbamate protective group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The tert-butyloxycarbonyl (Boc) group offers stability under basic conditions while remaining cleavable under acidic conditions, facilitating selective deprotection in multi-step syntheses. Its well-defined structure and high purity make it a reliable building block for research and industrial applications requiring precise functionalization of the quinoline scaffold.
1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate structure
1596670-09-5 structure
Product name:1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate
CAS No:1596670-09-5
MF:C14H15BrN2O2
MW:323.185102701187
CID:5906834
PubChem ID:116785628

1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate
    • EN300-3591327
    • tert-butyl N-(3-bromoquinolin-8-yl)carbamate
    • 1596670-09-5
    • Inchi: 1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-9-7-10(15)8-16-12(9)11/h4-8H,1-3H3,(H,17,18)
    • InChI Key: DWTQNKIQULOZMO-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=C2C(=CC=C1)C=C(Br)C=N2

Computed Properties

  • Exact Mass: 322.03169g/mol
  • Monoisotopic Mass: 322.03169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.455±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 375.7±22.0 °C(Predicted)
  • pka: 11.57±0.43(Predicted)

1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3591327-0.25g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
0.25g
$642.0 2025-03-18
Enamine
EN300-3591327-0.1g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
0.1g
$615.0 2025-03-18
Enamine
EN300-3591327-0.5g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
0.5g
$671.0 2025-03-18
Enamine
EN300-3591327-10.0g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
10.0g
$3007.0 2025-03-18
Enamine
EN300-3591327-1.0g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
1.0g
$699.0 2025-03-18
Enamine
EN300-3591327-2.5g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
2.5g
$1370.0 2025-03-18
Enamine
EN300-3591327-5.0g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
5.0g
$2028.0 2025-03-18
Enamine
EN300-3591327-0.05g
tert-butyl N-(3-bromoquinolin-8-yl)carbamate
1596670-09-5 95.0%
0.05g
$587.0 2025-03-18

Additional information on 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate

Recent Advances in the Study of 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate (CAS: 1596670-09-5)

The compound 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate (CAS: 1596670-09-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its quinoline scaffold and bromo-substitution, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of targeting specific enzymes or pathways involved in disease progression.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthetic routes for 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate, emphasizing its role as a key intermediate in the development of novel kinase inhibitors. The research demonstrated that the bromo-substitution at the 3-position of the quinoline ring enhances the compound's reactivity, facilitating further functionalization. This property has been leveraged to create derivatives with improved binding affinity and selectivity for target proteins.

In addition to its synthetic utility, 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate has shown promising biological activity in preclinical models. A recent report in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits inhibitory effects against certain cancer-associated kinases, with IC50 values in the low micromolar range. The study also explored the structure-activity relationship (SAR) of the compound, identifying critical pharmacophores responsible for its activity. These findings suggest its potential as a lead compound for anticancer drug development.

Further investigations have explored the pharmacokinetic properties of 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate. A 2024 study in Drug Metabolism and Disposition evaluated its metabolic stability and bioavailability, revealing moderate hepatic clearance and acceptable oral absorption in rodent models. These results underscore the compound's potential for further optimization to enhance its drug-like properties.

Despite these advancements, challenges remain in the development of 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate as a therapeutic agent. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. However, the compound's unique structural features and demonstrated biological activity make it a valuable candidate for continued research in the field of medicinal chemistry.

In conclusion, recent studies on 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate (CAS: 1596670-09-5) highlight its potential as a versatile intermediate and a promising lead compound for drug discovery. Future research should focus on optimizing its pharmacological profile and exploring its therapeutic applications in greater detail.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd